Researchers needing dinuclear metal complexes for phosphate sensing or biomimetic catalysis face a challenge: generic ligands cannot enforce the precise intermetallic distance and coordination symmetry required. H-bpmp (≥98%) is the standard symmetric heptadentate [N6O] ligand that guarantees an M-M distance of 3.0-3.4 Å via a phenoxo bridge.
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-bpmp, CAS: 80528-41-2) is a premier symmetric, phenolate-based dinucleating ligand featuring a 4-methylphenol core flanked by two bis(2-pyridylmethyl)amine arms. Acting as a heptadentate [N6O] donor, it enforces close metal-metal proximity (typically ~3.0–3.4 Å) via a bridging phenoxo group [1]. In commercial and analytical procurement, H-bpmp is heavily prioritized for its ability to form stable dinuclear zinc complexes used in highly selective colorimetric phosphate sensing kits. Additionally, it serves as a critical structural precursor for synthesizing biomimetic metallohydrolase models (such as purple acid phosphatases) and room-temperature desulfurization catalysts, offering predictable coordination geometries that simpler ligands cannot replicate [1].
Substituting H-bpmp with generic mononuclear ligands (e.g., simple pyridylamines) or unsymmetrical dinucleating analogs (such as H2BPBPMP or HPhBIMP) fundamentally alters the primary coordination sphere and intermetallic distance, leading to functional failure in precision applications [1]. In phosphate sensing assays, the exact symmetric[Zn2(bpmp)] core is strictly required to bind phosphate selectively over competing anions while displacing the pyrocatechol violet indicator to trigger a visible color change [2]. In catalytic applications, such as Co(II)-mediated desulfurization, the specific steric profile and electron density provided by the symmetric N3-donor arms of H-bpmp are required to stabilize bis-thioacetate or hydrosulfide bridged intermediates, which fail to form efficiently with bulkier or less structurally rigid analogs [1].
When formulated with zinc perchlorate and pyrocatechol violet (PV) in a 1:2:1 molar ratio, H-bpmp forms a sensor system that specifically detects phosphate ions in aqueous solution at physiological pH [1]. The[Zn2(bpmp)] complex binds phosphate tightly, displacing the PV indicator and causing a distinct color shift. This response is highly selective for phosphate over other common inorganic anions (such as sulfate, nitrate, or halides), which fail to displace the indicator[1].
| Evidence Dimension | Anion selectivity and indicator displacement |
| Target Compound Data | H-bpmp/Zn/PV system selectively detects phosphate (PO4 3-) via naked-eye color change. |
| Comparator Or Baseline | Competing inorganic anions (SO4 2-, NO3 -, Cl-). |
| Quantified Difference | 100% selective colorimetric displacement response for phosphate; no color change for competing anions. |
| Conditions | Aqueous solution, physiological pH (~7.0), 1:2:1 molar ratio of H-bpmp:Zn:PV. |
This establishes H-bpmp as a commercially critical, ready-to-use reagent for environmental and biological phosphate quantification assays.
Traditional hydrodesulfurization models utilizing low-valent Mo or W complexes typically require elevated temperatures (≥100 °C) or prolonged UV irradiation [1]. In contrast, the dinuclear Co(II) complex formed with H-bpmp, [Co2(bpmp)(μ2-SH)(MeCN)](BF4)2, successfully mediates the complete desulfurization of thiophenes, sulfides, and thiols at room temperature [1]. The H-bpmp ligand provides the optimal steric and electronic environment to stabilize the active dicobalt core, enabling C-S bond cleavage in multiple solvent systems without thermal activation [1].
| Evidence Dimension | Reaction temperature for complete desulfurization |
| Target Compound Data | Room temperature (ambient) desulfurization using the Co(II)/H-bpmp system. |
| Comparator Or Baseline | Traditional Mo/W model complexes requiring ≥100 °C or UV photolysis. |
| Quantified Difference | Reduction of reaction temperature by >75 °C and elimination of photolysis requirements. |
| Conditions | Co(BF4)2·6H2O with H-bpmp in solvents like MeCN or DMF at room temperature. |
This allows researchers to develop and study low-energy, room-temperature desulfurization processes for fossil fuel refinement modeling.
H-bpmp is uniquely capable of stabilizing heterodinuclear cores (e.g., FeIII-MnII or FeIII-ZnII) that accurately mimic the active site of purple acid phosphatases[1]. The symmetric H-bpmp ligand provides a consistent metal-metal distance (typically ~3.1–3.4 Å depending on bridging acetates), closely matching the ~3.31 Å distance found in mammalian purple acid phosphatase [1]. Furthermore, the Fe-Mn complex of H-bpmp exhibits greater stability toward metal exchange than its Mn-Mn counterpart, ensuring high structural fidelity during catalytic hydrolysis studies [2].
| Evidence Dimension | Intermetallic distance and structural mimicry |
| Target Compound Data | ~3.1–3.4 Å metal-metal distance in [M2(bpmp)] complexes. |
| Comparator Or Baseline | Native mammalian purple acid phosphatase (~3.31 Å). |
| Quantified Difference | Near-exact structural match (<0.2 Å deviation) to the native enzyme core. |
| Conditions | X-ray crystallographic analysis of synthetic dinuclear complexes. |
This guarantees high-fidelity structural modeling for researchers synthesizing artificial metallohydrolases or studying enzyme mechanisms.
H-bpmp is the critical chelating dye component in colorimetric and fluorometric phosphate detection kits. When formulated with zinc perchlorate and pyrocatechol violet, it provides a reliable, naked-eye detection method for inorganic phosphate in environmental water samples and biological fluids at physiological pH .
Utilized as a supporting ligand for Co(II) and Fe(II) salts to create non-heme dinuclear complexes capable of cleaving C-S bonds in thiophenes and thiols at ambient temperatures, highly relevant for R&D in hydrodesulfurization (HDS) processes [1].
Acts as the foundational ligand for synthesizing functional models of dinuclear metallohydrolases, such as purple acid phosphatases. Its ability to predictably enforce a ~3.1–3.4 Å intermetallic distance makes it the standard choice for mechanistic studies of phosphate ester hydrolysis [2].